

mechanism of action of 2-Bromo-N-phenylacetamide in biological systems

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Compound of Interest

Compound Name: 2-Bromo-N-phenylacetamide

Cat. No.: B1210500

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Application Notes and Protocols for 2-Bromo-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-phenylacetamide is a synthetic organic compound featuring a reactive bromoacetamide moiety. This functional group makes it a potent electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This characteristic suggests its primary mechanism of action in biological systems is through covalent inhibition of target proteins, particularly enzymes. These application notes provide an overview of the mechanism of action, potential therapeutic applications, and detailed protocols for investigating the biological effects of **2-Bromo-N-phenylacetamide** and its analogs.

Mechanism of Action: Covalent Inhibition

The principal mechanism of action for **2-Bromo-N-phenylacetamide** is the alkylation of nucleophilic amino acid residues within proteins. The electrophilic carbon atom adjacent to the bromine is susceptible to nucleophilic attack, leading to the formation of a stable covalent bond.

Key Features of the Mechanism:

- **Electrophilic Warhead:** The bromoacetamide group serves as the "warhead," reacting with biological nucleophiles.
- **Nucleophilic Targets:** The most common target is the thiol group of cysteine residues, which is highly nucleophilic at physiological pH. Other potential targets include the imidazole ring of histidine, the epsilon-amino group of lysine, and the thioether of methionine, though reactivity is generally lower than with cysteine.[\[1\]](#)
- **Reaction Type:** The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.
- **Irreversible Inhibition:** The formation of a stable covalent bond often leads to irreversible inhibition of the target protein's function.

This covalent modification can alter the protein's conformation, block its active site, or interfere with its interactions with other molecules, ultimately disrupting its biological function.

Potential Biological and Therapeutic Applications

While specific data for **2-Bromo-N-phenylacetamide** is limited in publicly available literature, the broader class of N-phenylacetamide derivatives has been investigated for a range of therapeutic applications. The covalent reactivity of the bromoacetamide group suggests potential for:

- **Anticancer Activity:** Many anticancer drugs function by covalently modifying key proteins involved in cell proliferation and survival. Phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis (programmed cell death).[\[2\]](#)[\[3\]](#)
- **Enzyme Inhibition:** The compound can be used as a tool to identify and characterize enzymes with reactive nucleophiles in their active sites. Derivatives of N-phenylacetamide have shown inhibitory activity against enzymes like carbonic anhydrases.
- **Antibacterial Activity:** Covalent modification of essential bacterial enzymes is a strategy for antibiotic development.

Data Presentation

Quantitative data on the biological activity of **2-Bromo-N-phenylacetamide** is not readily available. However, studies on closely related phenylacetamide derivatives provide insights into the potential potency. The following tables summarize the cytotoxic activity of some of these analogs.

Table 1: Cytotoxicity of Phenylacetamide Derivatives against various Cancer Cell Lines.

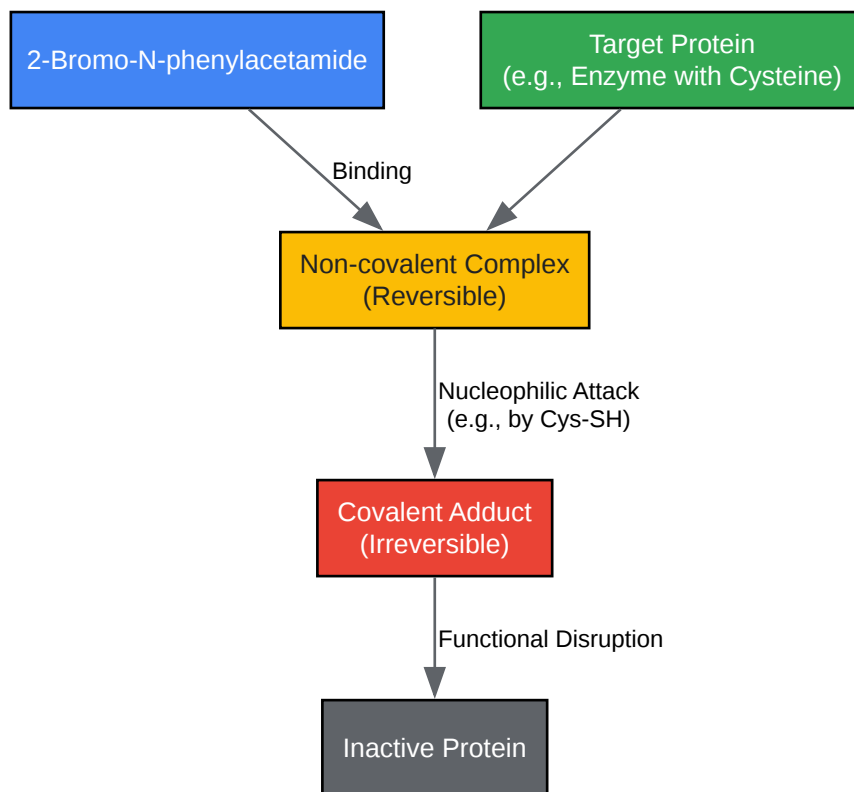
Compound ID	Cell Line	Cancer Type	IC50 (μM)	Reference
3c	MCF-7	Breast Cancer	0.7 ± 0.08	[2] [3]
3d	MCF-7	Breast Cancer	0.7 ± 0.4	[2] [3]
3d	MDA-MB-468	Breast Cancer	0.6 ± 0.08	[2] [3]
3d	PC-12	Pheochromocytoma	0.6 ± 0.08	[2] [3]
2b	PC3	Prostate Carcinoma	52	[4]
2c	PC3	Prostate Carcinoma	80	[4]
2c	MCF-7	Breast Cancer	100	[4]

Note: The compound IDs (3c, 3d, 2b, 2c) refer to specific derivatives of phenylacetamide as described in the cited literature and not **2-Bromo-N-phenylacetamide** itself.

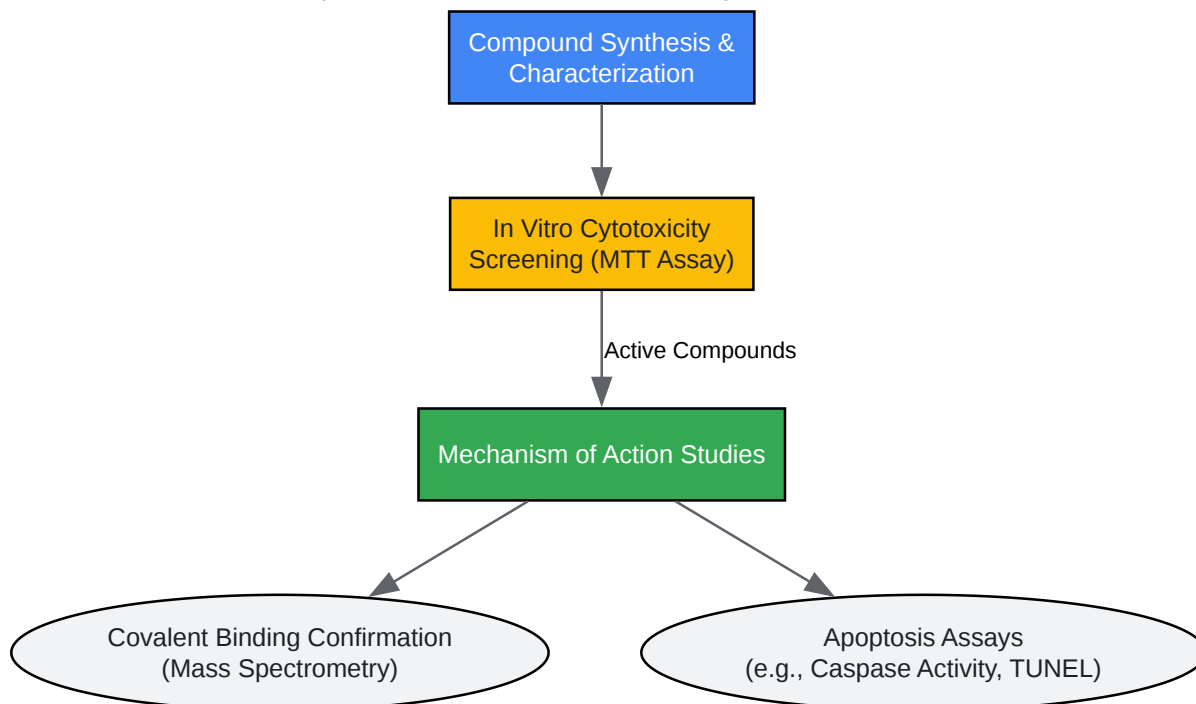
Mandatory Visualizations

Signaling Pathways and Experimental Workflows

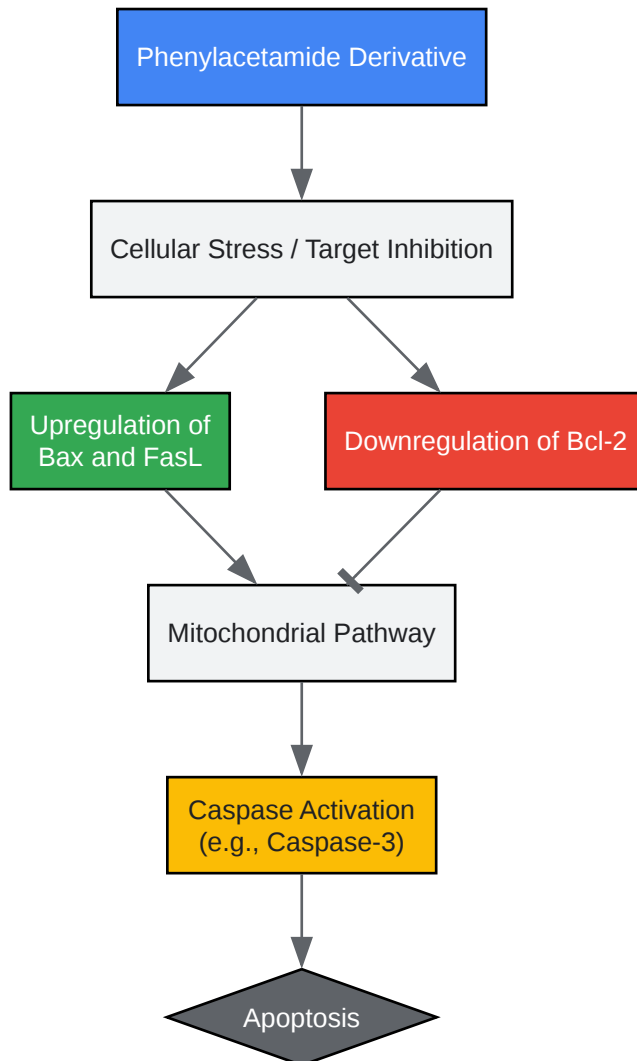
Mechanism of Covalent Inhibition



Experimental Workflow for Biological Evaluation



Proposed Apoptotic Signaling Pathway



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